molecular formula C13H15N3O3 B13008058 Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Cat. No.: B13008058
M. Wt: 261.28 g/mol
InChI Key: QYIVYSGMSBUWLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold recognized for its significant role in pharmaceutical development. Heterocyclic structures of this type are frequently investigated as key components in novel therapeutics, particularly for central nervous system targets . The molecule's bifunctional design, incorporating both a ketone and an ester group, offers researchers versatile synthetic handles for further derivatization. It is ideally suited for the synthesis of complex molecular libraries or as a critical intermediate in the development of targeted bioactive molecules, including potential AHR inhibitors for immuno-oncology and other therapeutic areas. This product is intended for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(18)6-12(17)10-5-11-9(3)14-8(2)7-16(11)15-10/h5,7H,4,6H2,1-3H3

InChI Key

QYIVYSGMSBUWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NN2C=C(N=C(C2=C1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate typically involves the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The inhibition of these enzymes leads to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from structurally related derivatives:

  • Pyrazolo[1,5-a]pyrimidines (e.g., compound 7 in ): Feature a pyrimidine ring fused to pyrazole. These systems exhibit tautomerism but are stabilized in nonquinoidal forms due to substituent effects (e.g., acetylacetone-derived groups) .
  • Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines (e.g., compound 5a in ): Incorporate a triazine ring, enhancing electron-deficient character and reactivity in electrophilic substitutions .

Key Structural Differences

Compound Class Core Structure Substituents Tautomerism Observed?
Pyrazolo[1,5-a]pyrazine (WXG02503) Pyrazine fused to pyrazole 4,6-dimethyl; 3-oxopropanoate Not reported
Pyrazolo[1,5-a]pyrimidine Pyrimidine fused to pyrazole 5,7-dimethyl; hydroxyphenylazo Exists as single tautomer
Pyrido-pyrazolo-triazine Triazine fused to pyrido-pyrazole 8,10-dimethyl; mercapto group Not observed

Physicochemical Properties

  • WXG02503 : Predicted pKa (~5.67) indicates slight acidity, likely due to the ester and keto groups. Its density (1.28 g/cm³) suggests moderate molecular packing .
  • Hydroxyphenylazo-substituted pyrazolo-pyrimidines (e.g., compound 8 in ): Polar hydroxyphenyl groups may lower pKa (increased acidity) compared to WXG02503 .
  • Mercapto-substituted triazines (e.g., compound 5a in ): Thiol groups could enhance solubility in polar solvents but increase susceptibility to oxidation .

Biological Activity

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
IUPAC NameThis compound
InChI KeyQYIVYSGMSBUWLE-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Reacting 3,5-dimethylpyrazole with appropriate reagents.
  • Formation of the Pyrazine Ring: The pyrazole derivative is reacted with acetophenone derivatives in the presence of a base such as cesium carbonate.
  • Esterification: The resulting compound is esterified with ethyl bromoacetate to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit enzymes such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.

Case Study:
In a study assessing various pyrazolo compounds for their anticancer properties, this compound demonstrated IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

Antiamoebic Activity

The compound has also been evaluated for antiamoebic activity against Entamoeba histolytica. In vitro studies have indicated that it possesses significant inhibitory effects on this pathogen, with IC50 values suggesting it may be more effective than traditional treatments like metronidazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cell signaling pathways critical for tumor growth and survival.
  • Receptor Binding: Its structural properties allow it to bind effectively to receptors involved in cellular proliferation and angiogenesis.

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives which exhibit varying degrees of biological activity:

Compound TypeActivity Level
Pyrazolo[1,5-a]pyrimidinesModerate
Pyrazolo[1,5-a]pyrazine derivativesHigh

The unique functional groups in this compound enhance its lipophilicity and cellular permeability compared to other compounds in its class .

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